[(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans
Description
Properties
CAS No. |
1778734-64-7 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition for Cyclobutane Formation
Photochemical [2+2] cycloaddition of alkenes is a classical method for cyclobutane synthesis. For example, reacting ethylene derivatives under UV light yields cyclobutane rings. However, stereoselectivity in trans-diol formation requires chiral auxiliaries or catalysts.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM of dienes offers modular access to cyclobutanes. Grubbs catalysts enable the formation of strained rings, though trans selectivity remains challenging. A hypothetical route could involve diene precursors like 1,5-dienes, yielding trans-substituted cyclobutanes after hydrogenation.
Introduction of Functional Groups
Reductive Amination
A cyclobutane ketone intermediate can undergo reductive amination with methylamine. Using sodium cyanoborohydride or hydrogenation with a Pd/C catalyst yields the secondary amine. For example:
Gabriel Synthesis
Phthalimide protection of amines allows controlled introduction of the aminomethyl group. Alkylation of cyclobutane bromide with potassium phthalimide, followed by hydrazine cleavage, generates the primary amine.
Epoxide Ring-Opening
Epoxidation of cyclobutene followed by acid-catalyzed ring-opening with water introduces a hydroxymethyl group. Stereoselective epoxidation using Sharpless conditions ensures trans diol formation.
Hydroboration-Oxidation
Hydroboration of cyclobutene derivatives with BH₃·THF, followed by oxidation, installs hydroxyl groups with anti-Markovnikov selectivity. For trans-diols, steric directing groups may be required.
Stereochemical Control Strategies
Chiral Auxiliaries
Temporary chiral groups, such as Evans oxazolidinones, direct stereochemistry during cyclobutane functionalization. For instance, auxiliary-controlled alkylation ensures trans-configuration.
Asymmetric Catalysis
Rhodium or iridium complexes with diphosphine ligands enable enantioselective hydrogenation of cyclobutene precursors. This approach mirrors the homogeneous catalysis described in WO2008012047A1 for phenolic derivatives.
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt. Crystallization conditions (temperature, solvent ratio) optimize purity and yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Reductive Amination | Cyclobutane ketone → Amine → HCl salt | 60-75% | Moderate | Low |
| Gabriel Synthesis | Alkylation → Phthalimide cleavage | 50-65% | High | Medium |
| Epoxide Ring-Opening | Epoxidation → Hydrolysis | 40-55% | High | High |
Scalability and Industrial Considerations
Large-scale synthesis must address:
-
Ring Strain : Cyclobutane’s inherent strain complicates high-temperature reactions. Low-temperature Grignard additions (as in WO2008012047A1) minimize decomposition.
-
Catalyst Cost : Homogeneous catalysts (e.g., Rh complexes) are expensive but critical for stereocontrol. Heterogeneous alternatives (e.g., Pd/C) reduce costs but may lower selectivity.
-
Purification : Chromatography is avoided industrially. Crystallization or distillation (as in CN113651762A’s esterification steps) are preferred .
Chemical Reactions Analysis
Mitsunobu Reaction for Stereochemical Inversion
The trans-aminomethyl alcohol moiety enables stereochemical control in derivatization. In structurally related cyclobutyl systems, Mitsunobu reactions achieve configuration inversion at the alcohol-bearing carbon:
text- **Reagents**: Triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and carboxylic acids (e.g., p-nitrobenzoic acid) - **Mechanism**: Formation of an oxyphosphonium intermediate followed by nucleophilic substitution with retention of stereochemistry through double inversion[2][9].
For example, cis-3-dibenzylaminobutanol undergoes Mitsunobu reaction to yield trans-3-dibenzylaminobutyl carboxylate intermediates, demonstrating the utility of this method for stereochemical diversification .
Hydroamination and Alkylation
The primary amine group participates in transition-metal-catalyzed hydroamination and alkylation:
Carbamate Formation
The amine and alcohol groups enable sequential carbamate synthesis:
-
Amine Activation : Reaction with N,N′-carbonyldiimidazole (CDI) forms a carbamoylimidazolium salt .
-
Alkoxide Nucleophile : Sodium methoxide or phenoxide displaces the imidazolium group, yielding carbamates (e.g., methyl or aryl carbamates) .
Example :
This method avoids toxic phosgene and provides stable carbamate derivatives.
Cyclobutane Ring-Opening Reactions
The strained cyclobutane ring undergoes selective cleavage under oxidative or photochemical conditions:
-
Photochemical [2+2] Cycloreversion : UV irradiation (λ = 350 nm) cleaves cyclobutane rings in analogs like lignans, yielding diquinones .
-
Oxidative Fission : FeCl₃ mediates cyclobutane cleavage in β-truxinate intermediates, producing bioactive lignans (e.g., (±)-tanegool) .
Functional Group Interconversion
Catalytic Hydrogenation
Debenzylation of protected analogs (e.g., trans-3-dibenzylcyclobutanol) occurs via hydrogenolysis:
-
Yield : >70% for trans-3-aminocyclobutanol derivatives .
This step is critical for deprotecting amine groups in multistep syntheses.
Stereoselective Cyclization
Intramolecular cyclization forms oxetanes or azetidines in related systems:
-
Base-Mediated Cyclization : NaH in THF promotes cyclization of 1,3-diols to oxetanes with retention of stereochemistry .
-
Applications : Generates strained heterocycles for medicinal chemistry .
Comparative Reactivity of Structural Analogs
| Compound | Structure | Key Reactions |
|---|---|---|
| trans-3-Aminocyclobutanol | Cyclobutyl amine-alcohol | Mitsunobu, carbamate formation |
| 3-(Dimethylamino)phenylmethanol | Aromatic amine-alcohol | Neuroactive derivatization |
| Cyclobutylamine | Simple cyclobutyl amine | Precursor for complex amines |
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation Reactions : Can form corresponding ketones or aldehydes.
- Reduction Reactions : Converts to alcohols or amines.
- Substitution Reactions : Allows for the introduction of different nucleophiles.
Biology
Research indicates potential biological activities associated with [(1R,3R)-3-(aminomethyl)cyclobutyl]methanol hydrochloride. Its interactions with biomolecules are under investigation for implications in pharmacology.
- Mechanism of Action : The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.
- Biological Activity Studies : Ongoing research aims to elucidate its effects on cellular processes and potential therapeutic applications.
Medicine
The compound is being explored for its therapeutic potential in treating various diseases. Its structural features suggest it may interact favorably with biological targets.
- Therapeutic Compositions : Studies are being conducted to assess its efficacy in modulating protein degradation pathways, which could be beneficial in cancer therapies and other conditions where protein regulation is critical .
Case Study 1: Anticancer Research
In a study examining compounds that modulate protein degradation, [(1R,3R)-3-(aminomethyl)cyclobutyl]methanol hydrochloride was evaluated for its ability to inhibit androgen receptor activity. The results indicated that the compound could effectively induce degradation of the receptor, suggesting potential use in prostate cancer treatments .
Case Study 2: Synthetic Applications
Research highlighted the utility of this compound in synthesizing novel derivatives for pharmaceutical applications. The unique cyclobutyl structure was leveraged to create new analogs with improved biological profiles.
Mechanism of Action
The mechanism of action of [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with cyclobutane, cyclohexane, and other bicyclic systems. Key differentiating factors include:
- Ring size and strain : Cyclobutane’s smaller ring introduces higher angle strain compared to cyclohexane derivatives.
- Substituent positions: Trans vs. cis configurations and substituent locations (e.g., aminomethyl vs. hydroxyl).
- Functional groups : Presence of primary amine, alcohol, or additional heterocycles.
Table 1: Structural and Physical Comparison
*Similarity scores derived from structural fingerprinting (Tanimoto coefficients) .
Pharmacological and Physicochemical Properties
- Solubility : The trans configuration may enhance aqueous solubility compared to cis isomers due to reduced steric hindrance .
- Bioactivity : Analogous to Ethambutol (a trans-1,2-diamine antitubercular drug), stereochemistry in the target compound likely influences receptor binding .
- Synthetic Utility: The cyclobutane scaffold provides rigidity, making it valuable in designing kinase inhibitors or GPCR-targeted therapies. Cyclohexane derivatives (e.g., trans-4-aminocyclohexanol HCl) are less strained but lack the compactness of cyclobutane .
Biological Activity
[(1R,3R)-3-(aminomethyl)cyclobutyl]methanol hydrochloride, trans is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.
The compound is classified as a cyclobutane derivative with an aminomethyl substituent. Its chemical structure allows for specific interactions with biological targets, which are crucial for its activity.
Research indicates that compounds similar to [(1R,3R)-3-(aminomethyl)cyclobutyl]methanol hydrochloride often interact with G protein-coupled receptors (GPCRs), which play a significant role in various physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to hormones and neurotransmitters. The interaction with these receptors can lead to downstream effects that may be therapeutic in nature.
Antimicrobial Activity
Studies have shown that cyclobutane derivatives exhibit antimicrobial properties. For instance, compounds structurally related to [(1R,3R)-3-(aminomethyl)cyclobutyl]methanol hydrochloride have been tested against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.25 µg/mL |
| Compound C | P. aeruginosa | 1 µg/mL |
These results indicate that modifications in the cyclobutane structure can enhance antimicrobial efficacy.
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Research has indicated that similar compounds can modulate dopamine and serotonin pathways, which are critical in conditions like depression and schizophrenia.
Case Studies
- Case Study on GPR88 Modulation : A study focused on the modulation of GPR88 by cyclobutane derivatives demonstrated significant changes in behavioral models associated with anxiety and depression. The compounds showed promise in reducing anxiety-like behaviors in rodent models by enhancing dopaminergic signaling pathways .
- Antimicrobial Efficacy : A clinical trial investigated the efficacy of a related compound against multi-drug resistant bacterial infections, showing a notable reduction in infection rates among treated patients compared to controls .
Research Findings
Recent studies emphasize the importance of the structural configuration of cyclobutane derivatives on their biological activity:
- Structure-Activity Relationship (SAR) : Research indicates that specific modifications to the cyclobutane ring can significantly affect potency and selectivity for biological targets . For example, altering the substituents on the nitrogen atom can enhance receptor affinity.
- Stability and Bioavailability : The stability of these compounds under physiological conditions is crucial for their therapeutic potential. Studies have shown that certain derivatives maintain stability while exhibiting favorable pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, a cyclobutane precursor (e.g., 3-aminomethylcyclobutanol) can be prepared via [2+2] photocycloaddition or ring-closing metathesis. The hydroxyl and amino groups are then protected (e.g., Boc for amines) and deprotected under acidic conditions to yield the hydrochloride salt . Key steps include:
- Stereochemical control during cyclobutane formation (e.g., using chiral catalysts or resolving agents).
- Reduction of imine intermediates (e.g., NaBH₄ or catalytic hydrogenation) to secure the trans configuration .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclobutane formation | Photochemical [2+2] | 45–60 | |
| Aminomethylation | NH₃/Formaldehyde, HCl | 70–85 |
Q. How is the stereochemistry of trans-[(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride confirmed?
- Methodological Answer :
- Chiral HPLC : Separation using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in polar solvents (e.g., MeOH/H₂O) .
- NMR Spectroscopy : Coupling constants (³JHH) between cyclobutane protons confirm trans stereochemistry (typically 8–12 Hz) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for trans-[(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., THF vs. DCM) and temperatures to minimize side reactions like epimerization.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., cis isomers or over-reduced products) .
- Reproducibility Checks : Compare protocols from independent sources (e.g., Enamine Ltd. vs. academic syntheses) .
- Data Table :
| Source | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|
| Enamine Ltd. | 72 | >98% | Scalable route |
| Academic Study | 58 | 95% | Requires further purification |
Q. What strategies mitigate instability of [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride in aqueous solutions?
- Methodological Answer :
- pH Control : Store at pH 4–6 (HCl maintains protonation of the amine, reducing degradation) .
- Lyophilization : Freeze-drying in inert atmospheres (N₂) prevents hydrolysis .
- Excipient Screening : Add stabilizers like mannitol or trehalose in formulation studies .
Q. How can computational modeling guide the design of derivatives for pharmacological studies?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin transporters) .
- MD Simulations : Assess conformational flexibility of the cyclobutane ring in biological membranes (e.g., GROMACS) .
- SAR Analysis : Correlate substituent effects (e.g., fluorine substitution) with activity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
